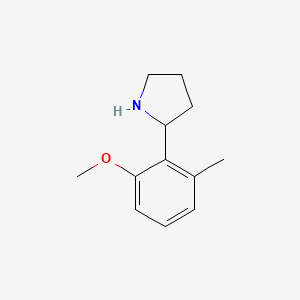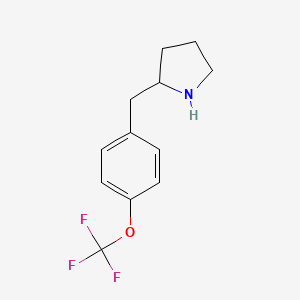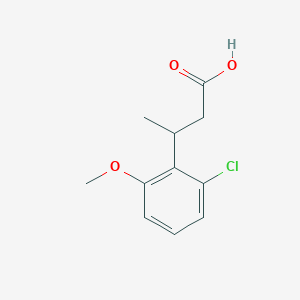
3-(2-Chloro-6-methoxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-6-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of butanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methoxyphenylboronic acid and butanoic acid derivatives.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 2-chloro-6-methoxyphenylboronic acid reacts with a suitable butanoic acid derivative in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using solvents like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-6-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Substitution: The chloro substituent on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Phenyl derivatives with various substituents
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-6-methoxyphenyl)butanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-6-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)butanoic acid
- 3-(2-Chloro-5-methoxyphenyl)butanoic acid
- 3-(2-Chloro-3-methoxyphenyl)butanoic acid
Uniqueness
3-(2-Chloro-6-methoxyphenyl)butanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C11H13ClO3 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
3-(2-chloro-6-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(6-10(13)14)11-8(12)4-3-5-9(11)15-2/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
BJDVHZFFEMAVND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=C(C=CC=C1Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


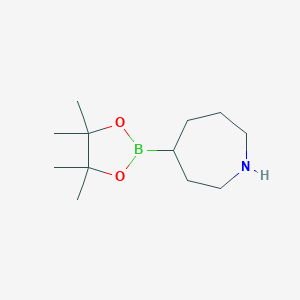

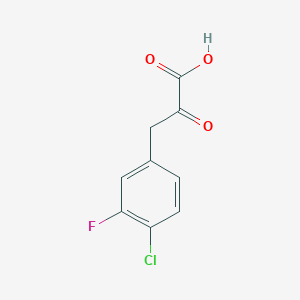
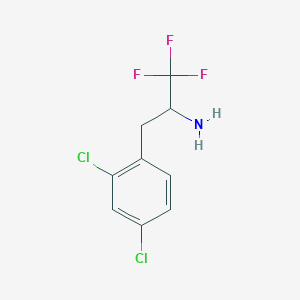
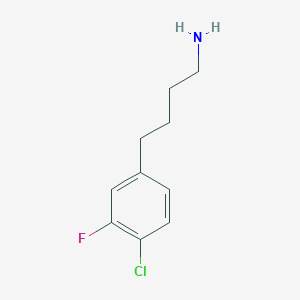
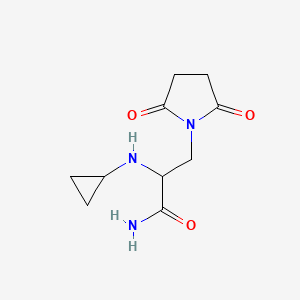
![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
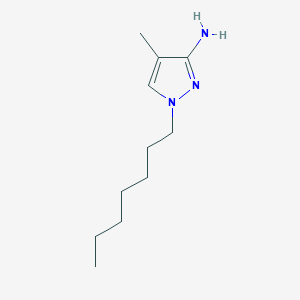
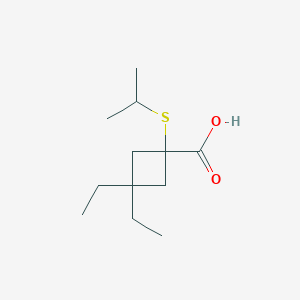
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)
